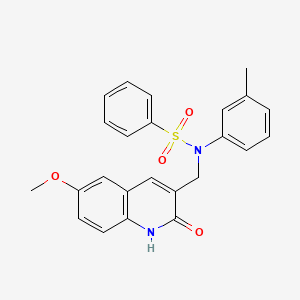
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, also known as HMBS, is a chemical compound that has been widely studied for its potential applications in scientific research. HMBS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH balance in the body. It has also been shown to inhibit the activity of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been shown to exhibit anti-inflammatory activity, which may make it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit metal-chelating activity, which may make it a potential therapeutic agent for the treatment of metal ion-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, which makes it a versatile compound for a variety of research applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for further research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic agents. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and metal ion-related diseases. Additionally, further research is needed to optimize the synthesis method of this compound to yield higher purity and higher yield of the compound.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with m-tolylsulfonamide in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-7-6-8-20(13-17)26(31(28,29)22-9-4-3-5-10-22)16-19-14-18-15-21(30-2)11-12-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRNULFYAGAZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


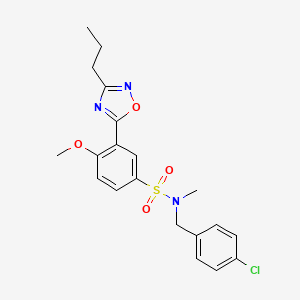
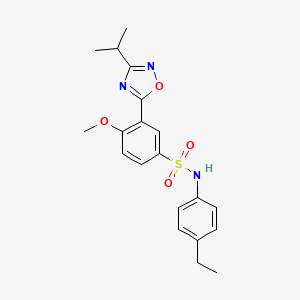
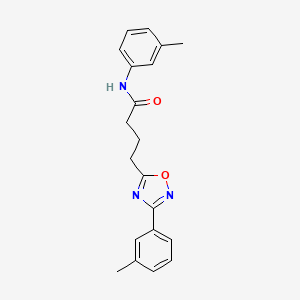

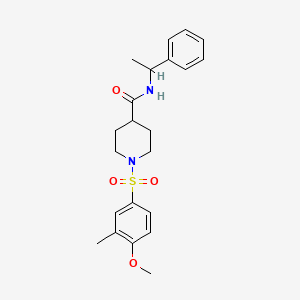
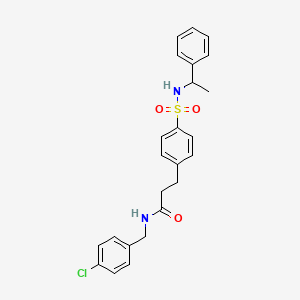

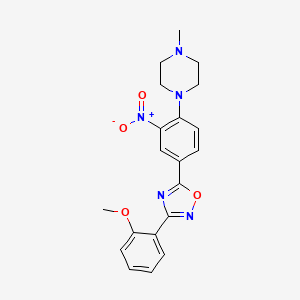

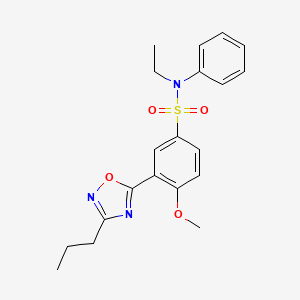
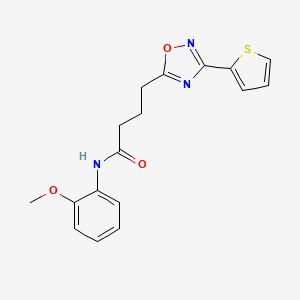
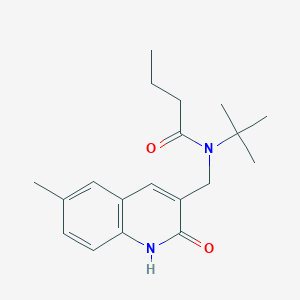
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)